molecular formula C12H12F3NO2 B12281128 3-Amino-3-[4-(trifluoromethyl)phenyl]-2-propenoic acid ethyl ester

3-Amino-3-[4-(trifluoromethyl)phenyl]-2-propenoic acid ethyl ester

Cat. No.: B12281128
M. Wt: 259.22 g/mol
InChI Key: VQPQDZKKUPBBJR-YFHOEESVSA-N
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Description

3-Amino-3-[4-(trifluoromethyl)phenyl]-2-propenoic acid ethyl ester is an organic compound characterized by the presence of an amino group, a trifluoromethyl-substituted phenyl ring, and an ethyl ester group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-[4-(trifluoromethyl)phenyl]-2-propenoic acid ethyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with 4-(trifluoromethyl)benzaldehyde and ethyl acetoacetate.

    Knoevenagel Condensation: The initial step involves a Knoevenagel condensation reaction between 4-(trifluoromethyl)benzaldehyde and ethyl acetoacetate in the presence of a base such as piperidine.

    Reduction: The resulting product undergoes reduction using a reducing agent like sodium borohydride to yield the corresponding alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-[4-(trifluoromethyl)phenyl]-2-propenoic acid ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or amides.

    Hydrolysis: Formation of carboxylic acids and alcohols.

Scientific Research Applications

3-Amino-3-[4-(trifluoromethyl)phenyl]-2-propenoic acid ethyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs with anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-3-[4-(trifluoromethyl)phenyl]-2-propenoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins or enzymes. The amino group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-[4-(methyl)phenyl]-2-propenoic acid ethyl ester
  • 3-Amino-3-[4-(chloromethyl)phenyl]-2-propenoic acid ethyl ester
  • 3-Amino-3-[4-(fluoromethyl)phenyl]-2-propenoic acid ethyl ester

Uniqueness

The presence of the trifluoromethyl group in 3-Amino-3-[4-(trifluoromethyl)phenyl]-2-propenoic acid ethyl ester distinguishes it from similar compounds. This group imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity. These characteristics make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C12H12F3NO2

Molecular Weight

259.22 g/mol

IUPAC Name

ethyl (Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enoate

InChI

InChI=1S/C12H12F3NO2/c1-2-18-11(17)7-10(16)8-3-5-9(6-4-8)12(13,14)15/h3-7H,2,16H2,1H3/b10-7-

InChI Key

VQPQDZKKUPBBJR-YFHOEESVSA-N

Isomeric SMILES

CCOC(=O)/C=C(/C1=CC=C(C=C1)C(F)(F)F)\N

Canonical SMILES

CCOC(=O)C=C(C1=CC=C(C=C1)C(F)(F)F)N

Origin of Product

United States

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